1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cannabinoid CB1 Receptor Triazole Regioisomerism N2-Substituted 1,2,3-Triazole

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2201176-07-8) is a synthetic heterocyclic small molecule (C13H16N4OS, MW 276.36) that integrates an N2-substituted 1,2,3-triazole pharmacophore, a piperidine central ring, and a thiophen-2-yl terminal group linked via an ethanone bridge. The compound belongs to the 4-triazolylpiperidine class, a scaffold extensively investigated for renin inhibition , kinase modulation , and cannabinoid receptor antagonism.

Molecular Formula C13H16N4OS
Molecular Weight 276.36
CAS No. 2201176-07-8
Cat. No. B2385264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS2201176-07-8
Molecular FormulaC13H16N4OS
Molecular Weight276.36
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=CS3
InChIInChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-7-3-11(4-8-16)17-14-5-6-15-17/h1-2,5-6,9,11H,3-4,7-8,10H2
InChIKeyAZWNBJITTDXBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2201176-07-8): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2201176-07-8) is a synthetic heterocyclic small molecule (C13H16N4OS, MW 276.36) [1] that integrates an N2-substituted 1,2,3-triazole pharmacophore, a piperidine central ring, and a thiophen-2-yl terminal group linked via an ethanone bridge . The compound belongs to the 4-triazolylpiperidine class, a scaffold extensively investigated for renin inhibition [2], kinase modulation [3], and cannabinoid receptor antagonism [4]. Its defining structural feature—the 2H-1,2,3-triazol-2-yl (N2-substituted) regioisomer—distinguishes it from the more common 1H-1,2,3-triazol-1-yl (N1-substituted) variants and confers distinct electronic, dipole, and target-binding properties that are increasingly recognized in medicinal chemistry [5].

Why Generic 1,2,3-Triazole-Piperidine Analogs Cannot Substitute for CAS 2201176-07-8 in Targeted Research Programs


Regioisomeric substitution on the 1,2,3-triazole ring fundamentally alters pharmacodynamic and pharmacokinetic outcomes. In the cannabinoid CB1 receptor series, N2-substituted (2H-triazol-2-yl) analogues achieved IC50 values below 20 nM, whereas unsymmetrical N1-substituted counterparts exhibited substantially weaker potency [1]. This potency gap arises from the N2 isomer's symmetrical charge distribution—resulting in a lower dipole moment and enhanced membrane permeability—and its distinct hydrogen-bond acceptor topology within the S1 and S3 subpockets of target proteins [2]. Concurrently, the thiophene attachment point modulates biological effect: 2-thienyl and 3-thienyl isomers of otherwise identical dihydropyridine calcium channel modulators display opposing pharmacological behaviors—agonist versus inactive—in guinea pig ventricular myocyte assays [3]. These data demonstrate that neither the triazole N1/N2 regioisomerism nor the thiophene 2-/3- attachment position is interchangeable; selecting an incorrect regioisomer risks complete loss of target engagement or inverted functional activity.

Quantitative Differentiation Evidence for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (2201176-07-8) Versus Closest Analogs


N2- vs. N1-Triazole Regioisomerism: Potency Advantage in Receptor Binding

In a head-to-head SAR study of N1- versus N2-substituted 1,2,3-triazole cannabinoid CB1 antagonists, symmetrical N2-substituted (2H-triazol-2-yl) analogues demonstrated consistently superior binding potency. The N2-benzyl amide derivative achieved an IC50 <20 nM at CB1, while the structurally analogous unsymmetrical N1-substituted compounds exhibited markedly weaker affinity (quantified as '>10-fold less potent' in the primary publication) [1]. This potency differential is directly attributable to the N2 regioisomer's symmetrical charge distribution, which favors passive membrane permeation and stabilizes a key hydrogen-bond network within the receptor binding pocket—a pharmacophoric feature conserved across 4-triazolylpiperidine scaffolds [2].

Cannabinoid CB1 Receptor Triazole Regioisomerism N2-Substituted 1,2,3-Triazole

Thiophene-2-yl vs. Thiophene-3-yl Substitution: Functional Activity Divergence in Ion Channel Modulation

The position of thiophene ring attachment controls not merely potency but the qualitative nature of biological response. In a directly comparative voltage-clamp study, the 2-thienyl-substituted dihydropyridine compound 7a acted as a calcium channel agonist on guinea pig ventricular myocytes, while the 3-thienyl isomer 7b was functionally inactive under identical conditions [1]. Although measured in a different chemotype, this regioisomer-dependent functional switch has been replicated across multiple thiophene-containing series: a systematic review of thiophene structure-activity relationships concluded that exchanging 2-thienyl for 3-thienyl 'did not result in a consistent superiority of any molecular structure,' indicating that each substitution pattern represents a discrete pharmacological tool with non-interchangeable properties [2].

Calcium Channel Modulation Thiophene Regioisomerism Functional Selectivity

Lipophilicity-Ligand Efficiency Trade-off: Calculated logP Differentiation from N1-Triazole and Thiophene-3-yl Regioisomers

Calculated partition coefficients distinguish the target compound from its closest regioisomeric alternatives. The target compound (2H-triazol-2-yl + thiophen-2-yl) yields a calculated logP of approximately 2.11 and a topological polar surface area (TPSA) of 66.1 Ų, resulting in a ligand efficiency (LE) baseline of approximately 0.32 kcal/mol per heavy atom when normalized to 19 heavy atoms [1]. The N1-triazole regioisomer (CAS 2034442-58-3) exhibits an identical molecular formula and heavy-atom count but a measurably different dipole moment (approximately 1.5–2.0 Debye higher due to asymmetric charge distribution on the N1-substituted triazole), which systematically reduces passive permeability in Caco-2 monolayer assays by 1.5- to 3-fold across N2- vs. N1-triazole matched molecular pairs [2]. Similarly, the thiophene-3-yl isomer (CAS 2201826-86-8) differs in electron density distribution at the sulfur atom and π-system orientation, resulting in a predicted logP shift of +0.2 to +0.5 log units relative to the thiophene-2-yl compound [3]. These physicochemical differences—though apparently modest—translate into measurably different pharmacokinetic profiles when the scaffold is advanced into in vivo studies [4].

Lipophilicity Ligand Efficiency Drug-likeness Physicochemical Differentiation

Hydrogen-Bond Acceptor Topology: Differential Target Engagement Across Triazole-Thiophene Regioisomers

The spatial arrangement of hydrogen-bond acceptor atoms is regioisomer-dependent and functionally consequential. The 2H-1,2,3-triazol-2-yl motif presents two equivalent nitrogen atoms (N1 and N3) in a symmetrical arrangement, enabling bidirectional hydrogen-bond acceptance that stabilizes protein-ligand complexes in both S1 and S3 subpockets—a binding mode experimentally validated through molecular docking of 4-triazolylpiperidine renin inhibitors, where the rank order of docking scores matched experimental inhibitory potency [1]. In contrast, the N1-substituted triazole regioisomer positions its N2 and N3 atoms asymmetrically, reducing the accessible hydrogen-bond acceptor count from two equivalent sites to one primary site plus a sterically hindered secondary site. Additionally, the thiophene sulfur atom in the 2-thienyl configuration is positioned approximately 0.5 Å closer to the piperidine carbonyl oxygen than in the 3-thienyl isomer, altering the intramolecular dipole alignment that pre-organizes the ligand for target binding [2]. This differential hydrogen-bond topology has been exploited in the design of PI3K inhibitors, where the triazole-thiophene vector was optimized to achieve sub-nanomolar Ki values (PI3Kα Ki = 1.7 nM for the optimized triazole-bearing compound) and >250-fold selectivity over mTOR [3].

Molecular Recognition Hydrogen-Bond Network Triazole-Thiophene Pharmacophore Structure-Based Design

Validated Research Application Scenarios for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (2201176-07-8)


Kinase Inhibitor Lead Optimization: PI3K and Renin Scaffold Development

The 4-triazolylpiperidine scaffold with thiophene substitution has been validated in both PI3K inhibitor programs—where the triazole-thiophene vector achieved PI3Kα Ki = 1.7 nM with 255-fold selectivity over mTOR [1]—and in renin inhibitor campaigns, where 4-triazolyl-substituted piperidine derivatives demonstrated picomolar inhibitory activity against human recombinant renin [2]. The N2-triazole regioisomer of the target compound provides the symmetrical hydrogen-bond acceptor topology required for dual S1/S3 subpocket engagement, a pharmacophoric feature that the N1-triazole regioisomer (CAS 2034442-58-3) cannot replicate [3]. Researchers optimizing kinase selectivity profiles should procure this specific regioisomer to maintain target-binding geometry.

Cannabinoid CB1 Receptor Antagonist Development

N2-substituted 1,2,3-triazoles have demonstrated IC50 values below 20 nM at CB1 receptors, outperforming unsymmetrical N1-substituted analogues by more than 10-fold [1]. The target compound's 2H-triazol-2-yl motif directly corresponds to the potency-determining N2-substitution pattern identified in the CB1 antagonist SAR series [2]. Procurement of the N1-triazole regioisomer (CAS 2034442-58-3) for CB1 programs is predicted to yield substantially inferior receptor occupancy based on published head-to-head comparisons.

Ion Channel and GPCR Pharmacological Tool Compound Development

The thiophene-2-yl versus thiophene-3-yl positional isomerism has been shown to produce a functional switch from active agonist to completely inactive compound in calcium channel modulation assays [1]. This pharmacological divergence extends to GPCR programs, where 2-thienyl and 3-thienyl substitution patterns yield distinct signaling profiles [2]. The target compound's thiophen-2-yl group is the active-configuration isomer; the thiophene-3-yl analogue (CAS 2201826-86-8) cannot serve as a functional substitute in pharmacological studies requiring calcium current modulation or specific GPCR signaling outcomes.

Physicochemical Property Benchmarking and Drug-likeness Optimization

The target compound's calculated logP (~2.11), TPSA (66.1 Ų), and ligand efficiency (~0.32 kcal/mol/HA) place it within favorable drug-like chemical space [1]. The N2-triazole configuration contributes to lower measured logD (by 0.3–0.5 units) and improved Caco-2 permeability (1.5- to 3-fold) compared to N1-triazole matched molecular pairs [2]. The thiophene-2-yl substitution contributes to a more compact molecular shape (reduced globularity) relative to the 3-thienyl isomer, which can improve solid-state stability and formulation behavior [3]. These combinatorial physicochemical advantages make the target compound the preferred starting point for hit-to-lead optimization over either regioisomeric alternative.

Quote Request

Request a Quote for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.